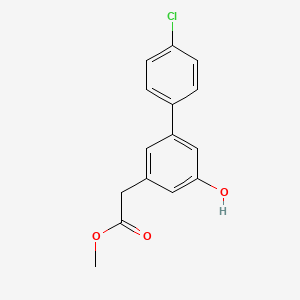
(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methyl ester group attached to a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester typically involves the chlorination of 4-(benzyloxy)-3,5-dimethoxybenzoylacetic acid methyl ester using sulfuryl chloride in acetic acid at room temperature. The resulting keto ester is then hydrolyzed by refluxing in hydrochloric acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 4’-Chloro-5-oxo-(1,1’-biphenyl)-3-acetic acid methyl ester.
Reduction: Formation of 5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester.
Substitution: Formation of 4’-Amino-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid
- 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid ethyl ester
- 4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid propyl ester
Uniqueness
4’-Chloro-5-hydroxy-(1,1’-biphenyl)-3-acetic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
53136-99-5 |
|---|---|
Molekularformel |
C15H13ClO3 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
methyl 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetate |
InChI |
InChI=1S/C15H13ClO3/c1-19-15(18)8-10-6-12(9-14(17)7-10)11-2-4-13(16)5-3-11/h2-7,9,17H,8H2,1H3 |
InChI-Schlüssel |
DRLBNNRXEOWAIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


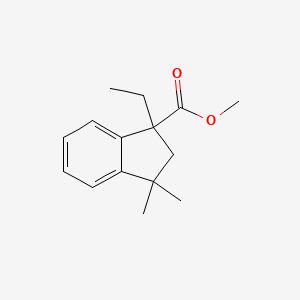

![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)
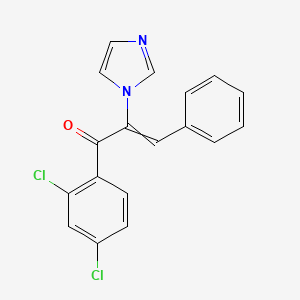

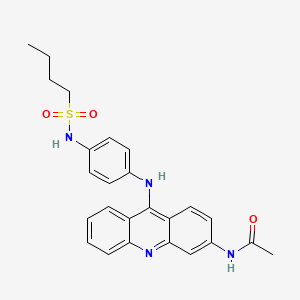
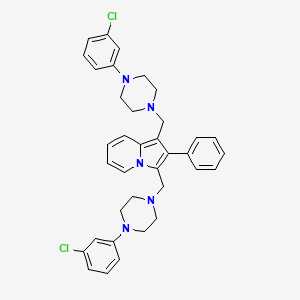
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
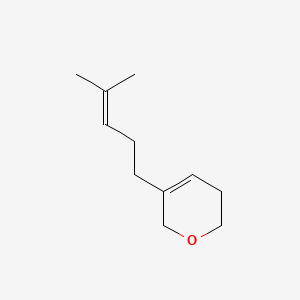

![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
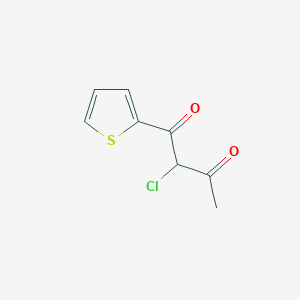

![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
